Vitellogenesis-inhibiting hormone is a crucial neuropeptide involved in the regulation of reproduction in crustaceans. This hormone plays a significant role in inhibiting the synthesis of vitellogenin, a precursor to yolk proteins necessary for oocyte development. It was first isolated from the eyestalks of the American lobster, Homarus americanus, and has since been identified in various crustacean species, including shrimp and crabs. The hormone is primarily classified under the crustacean hyperglycemic hormone family, specifically as a type II member.
The vitellogenesis-inhibiting hormone is synthesized predominantly in the X-organ/sinus gland complex located in the eyestalks of crustaceans. In some species, such as Penaeus monodon, it is also expressed in the brain and ventral nerve cord. This neuropeptide is classified as a gonad-inhibiting hormone due to its role in suppressing reproductive processes, particularly vitellogenesis, by regulating vitellogenin expression in the hepatopancreas and ovaries .
The synthesis of vitellogenesis-inhibiting hormone involves several molecular biology techniques. The cDNA encoding this hormone is typically cloned from tissues such as the eyestalk or brain using reverse transcription polymerase chain reaction (RT-PCR). This process allows for the amplification of specific gene sequences followed by sequencing to confirm identity and structure. For example, researchers have used bioinformatics tools to analyze sequences obtained from transcriptomic data to identify and characterize new variants of this hormone .
The recombinant vitellogenesis-inhibiting hormone can be produced using expression systems, such as Escherichia coli, allowing for functional studies and applications in aquaculture. The purification of the recombinant protein is essential for conducting biological assays to evaluate its effects on vitellogenin expression and ovarian maturation .
Vitellogenesis-inhibiting hormone is a peptide composed of amino acids that vary slightly among different species. The specific amino acid sequence determines its function and interaction with receptors involved in reproductive regulation. Structural analyses often reveal that this hormone shares similarities with other members of the crustacean hyperglycemic hormone family, indicating conserved functional domains critical for its activity .
Molecular characterization studies have shown that vitellogenesis-inhibiting hormone typically consists of around 30-40 amino acids, with specific residues playing key roles in receptor binding and biological activity. For instance, sequence alignment across species demonstrates conserved cysteine residues that form disulfide bridges essential for maintaining structural integrity .
The primary chemical reaction involving vitellogenesis-inhibiting hormone is its interaction with target cells in the hepatopancreas and ovaries, where it inhibits vitellogenin synthesis. This inhibition occurs through receptor-mediated signaling pathways that involve second messengers such as cyclic guanosine monophosphate and cyclic adenosine monophosphate .
Studies have employed various assays to measure changes in vitellogenin mRNA levels following treatment with recombinant vitellogenesis-inhibiting hormone. Techniques such as quantitative polymerase chain reaction are used to quantify mRNA expression levels, providing insights into the dynamics of hormonal regulation during ovarian maturation cycles .
The mechanism by which vitellogenesis-inhibiting hormone exerts its effects involves binding to specific receptors on target cells, leading to a cascade of intracellular events that ultimately suppress vitellogenin production. This process is tightly regulated by feedback mechanisms involving other hormones such as estrogen .
Research indicates that when vitellogenesis-inhibiting hormone levels are elevated, there is a corresponding decrease in vitellogenin synthesis, which can be measured through changes in mRNA expression levels. For example, studies have shown that knocking down vitellogenesis-inhibiting hormone expression significantly increases ovarian vitellogenin levels, confirming its inhibitory role .
Vitellogenesis-inhibiting hormone is typically found as a soluble peptide in the hemolymph of crustaceans. Its stability and solubility are influenced by environmental factors such as temperature and salinity, which can affect hormonal signaling pathways.
Chemically, this neuropeptide exhibits characteristics typical of peptide hormones, including susceptibility to proteolytic degradation. Its activity can be modulated by various factors including receptor availability and competing hormones within the endocrine system .
Vitellogenesis-inhibiting hormone has significant applications in aquaculture, particularly for enhancing reproductive efficiency in cultured shrimp species. By manipulating levels of this hormone through techniques such as eyestalk ablation or RNA interference, researchers can promote ovarian maturation and increase yields of commercially important species like Litopenaeus vannamei and Penaeus monodon.
Additionally, understanding the mechanisms underlying this hormone's action can lead to advancements in controlling reproductive cycles not only for aquaculture but also for ecological studies on crustacean populations .
Vitellogenesis Inhibiting Hormone (VIH), also termed Gonad-Inhibiting Hormone (GIH), is a neuropeptide predominantly synthesized in the X-organ–sinus gland (XO-SG) complex of crustacean eyestalks. It serves as the primary endocrine regulator that inhibits vitellogenesis—the process of yolk protein (vitellogenin, Vg) synthesis and accumulation in developing oocytes. By suppressing hepatopancreatic and ovarian Vg gene expression, VIH delays ovarian maturation until adequate energy reserves are available, thereby synchronizing reproduction with metabolic and environmental conditions [1] [2]. Experimental evidence confirms that bilateral eyestalk ablation—which eliminates VIH secretion—induces precocious vitellogenesis, while VIH injection reverses this effect. This hormone's targeted action makes it a master regulator of reproductive timing in commercially significant decapods like shrimp, prawns, and crabs [4] [10].
The existence of VIH was first inferred through classical endocrinology experiments by Panouse (1943), who demonstrated that eyestalk ablation accelerated ovarian maturation in Palaemon serratus. This suggested the presence of an inhibitory factor in eyestalks. Subsequent studies isolated VIH as a distinct peptide from the American lobster (Homarus americanus) sinus gland extracts in the 1980s–1990s. Purification and bioassays confirmed its ability to suppress vitellogenin synthesis in previtellogenic ovaries. Early biochemical characterization revealed VIH as a 72–83 residue peptide with six conserved cysteine residues forming three disulfide bridges—a hallmark of the crustacean hyperglycemic hormone (CHH) family [4] [9]. The first full amino acid sequence for a VIH was determined for Homarus gammarus in 2006, solidifying its identity as a type-II CHH-family member [1].
VIH belongs to the CHH neuropeptide superfamily, which originated in ancestral ecdysozoans and diversified in arthropods. Phylogenetic analyses classify crustacean CHH-family peptides into two subfamilies:
VIH shares <40% sequence identity with CHH but exhibits >70% similarity to MIH isoforms, indicating a closer evolutionary relationship with type-II peptides. Gene structure analyses reveal that VIH genes typically possess three exons and two introns, with conserved intron insertion sites across decapod species [5] [7]. This exon-intron architecture supports the theory that type-II peptides arose from gene duplications of an ancestral three-exon gene, followed by functional specialization [7] [9].
Species | Isoform Designation | Length (aa) | Key Features | Tissue Expression |
---|---|---|---|---|
Litopenaeus vannamei | VIH-2 (Type-II) | 112 | Non-amidated C-terminus | Brain, ventral nerve cord |
Penaeus monodon | PemVIH | 112 | Six conserved cysteines | Brain, commissural ganglia |
Scylla olivacea | Scyol-VIH | 126 | Precursor protein | Eyestalk, brain, VNC |
Homarus gammarus | HomgaVIH | 83 | Signal peptide (1-33) | XO-SG complex |
Macrobrachium rosenbergii | MacroVIH1 | 78 | Hydrophobic isoforms | Eyestalk |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1